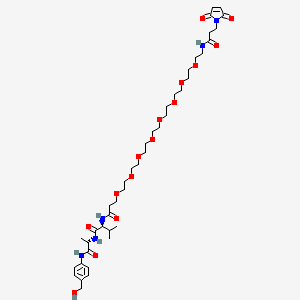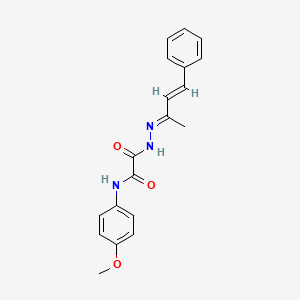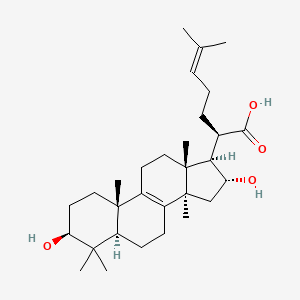![molecular formula C29H48O4 B11936811 (1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936811.png)
(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lexacalcitol, also known as KH1060, is a synthetic analog of vitamin D. It belongs to the class of compounds known as vitamin D and derivatives, which contain a secosteroid backbone. Lexacalcitol is known for its potent regulatory effects on cell growth and immune responses. It is particularly noted for its high activity, being over 100 times more active than 1alpha,25-dihydroxyvitamin D3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lexacalcitol involves multiple steps, starting from the basic secosteroid structureThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Lexacalcitol follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The production is carried out under stringent conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Lexacalcitol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Lexacalcitol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of vitamin D analogs on chemical reactions.
Biology: Investigated for its role in regulating cell growth and immune responses.
Medicine: Explored for its potential in treating diseases characterized by accelerated cell growth and T lymphocyte activation, such as psoriasis and certain cancers.
Industry: Utilized in the development of new therapeutic agents and in the study of transplant rejection and autoimmune diseases
Mecanismo De Acción
Lexacalcitol exerts its effects by targeting the vitamin D3 receptor. Upon binding to this receptor, it enters the nucleus and forms heterodimers with the retinoid X receptor. This complex then binds to specific DNA sequences, regulating the transcription of genes involved in cell growth and immune responses. The enhanced stability of Lexacalcitol-liganded transcriptional complexes contributes to its increased biological activity .
Comparación Con Compuestos Similares
- 1alpha,25-dihydroxyvitamin D3
- Calcitriol
- Paricalcitol
Comparison: Lexacalcitol is unique due to its significantly higher activity compared to other vitamin D analogs. It is over 100 times more active than 1alpha,25-dihydroxyvitamin D3, making it a potent regulator of cell growth and immune responses. This increased activity is attributed to its enhanced stability and specific molecular interactions with the vitamin D3 receptor .
Propiedades
Fórmula molecular |
C29H48O4 |
|---|---|
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H48O4/c1-6-29(32,7-2)16-9-17-33-21(4)25-13-14-26-22(10-8-15-28(25,26)5)11-12-23-18-24(30)19-27(31)20(23)3/h11-12,21,24-27,30-32H,3,6-10,13-19H2,1-2,4-5H3/t21-,24-,25-,26+,27+,28-/m1/s1 |
Clave InChI |
KLZOTDOJMRMLDX-HWYQQTKLSA-N |
SMILES isomérico |
CCC(CC)(CCCO[C@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=CC=C3C[C@H](C[C@@H](C3=C)O)O)C)O |
SMILES canónico |
CCC(CC)(CCCOC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione](/img/structure/B11936728.png)


![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S,25R)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B11936757.png)


![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)

![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)

![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)


